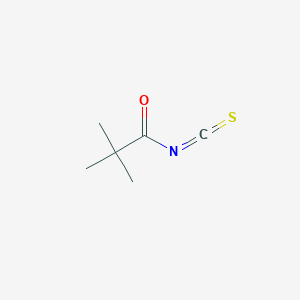

Pivaloyl isothiocyanate

概要

説明

Pivaloyl isothiocyanate is an organic compound with the molecular formula C6H9NOS. It is a derivative of pivalic acid and is characterized by the presence of an isothiocyanate group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

作用機序

Target of Action

Pivaloyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It has been shown to interact with a variety of enzymes, such as acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease . These enzymes play crucial roles in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

The primary mechanism of action of isothiocyanates, including this compound, is through the induction of apoptosis and inhibition of the cell cycle . This is particularly relevant in the context of cancer cells, where the compound can induce cell death and prevent the proliferation of cancerous cells .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage . These biochemical pathways are critical for maintaining cellular homeostasis, and their disruption can lead to various disease states.

Result of Action

The result of this compound’s action can be seen at the molecular and cellular levels. At the molecular level, it interacts with various enzymes and modulates their activity . At the cellular level, it can induce apoptosis and inhibit the cell cycle , leading to cell death and prevention of cell proliferation, particularly in cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets . Additionally, the presence of other compounds in the environment can also influence its action. For example, the presence of certain solvents can enhance or inhibit the compound’s interaction with its targets .

生化学分析

Biochemical Properties

Pivaloyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. For instance, this compound has been shown to inhibit the activity of certain enzymes by modifying their active sites, thereby altering their catalytic functions .

Cellular Effects

This compound influences various cellular processes by interacting with key cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The binding interactions of this compound with biomolecules are primarily driven by its isothiocyanate group, which is highly reactive towards nucleophilic sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways that involve conjugation with glutathione, followed by enzymatic degradation. These metabolic processes can affect the levels of metabolites within the cell, influencing overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, this compound can be transported into cells via facilitated diffusion and may accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Pivaloyl isothiocyanate can be synthesized through the reaction of pivaloyl chloride with potassium thiocyanate. The reaction typically occurs in an inert solvent such as acetone or dichloromethane under reflux conditions. The general reaction is as follows:

C5H9COCl+KSCN→C5H9COSCN+KCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

化学反応の分析

Types of Reactions: Pivaloyl isothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with amines to form thioureas.

Addition Reactions: Can add to nucleophiles such as alcohols and thiols.

Cyclization Reactions: Forms heterocyclic compounds when reacted with diamines.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form thioureas.

Alcohols and Thiols: Requires a base such as triethylamine to facilitate the reaction.

Diamines: Typically requires heating to promote cyclization.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Result from the reaction with alcohols.

Heterocycles: Produced through cyclization reactions with diamines.

科学的研究の応用

Pivaloyl isothiocyanate, with the molecular formula C6H9NOS, is an organic compound derived from pivalic acid, characterized by the presence of an isothiocyanate group. It is a versatile reagent in organic synthesis, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry Used as a reagent in the synthesis of thioureas and heterocyclic compounds. For example, it can react with amines under mild conditions to form thioureas. It also participates in cyclization reactions with diamines to form heterocycles, typically requiring heating to promote the reaction.

- Biology Employed in the modification of biomolecules for studying enzyme mechanisms. this compound interacts with various enzymes, proteins, and other biomolecules through its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes. It influences various cellular processes by interacting with key cellular components and can affect cell signaling pathways, gene expression, and cellular metabolism.

- Medicine Investigated for its potential in developing new pharmaceuticals due to its ability to form bioactive thioureas. Isothiocyanates, including this compound, can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage.

- Industry Utilized in the production of agrochemicals and polymer additives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

- Nucleophilic Substitution Reacts with amines to form thioureas.

- Addition Reactions Capable of adding to nucleophiles such as alcohols and thiols.

- Cyclization Reactions Forms heterocyclic compounds when reacted with diamines.

Common Reagents and Conditions

- Amines Reacts under mild conditions to form thioureas.

- Alcohols and Thiols Requires a base such as triethylamine to facilitate the reaction.

- Diamines Typically requires heating to promote cyclization.

Major Products

- Thioureas Formed from the reaction with amines.

- Thiocarbamates Result from the reaction with alcohols.

- Heterocycles Produced through cyclization reactions with diamines.

Case Studies

類似化合物との比較

- Phenyl isothiocyanate

- Methyl isothiocyanate

- Ethyl isothiocyanate

Comparison: Pivaloyl isothiocyanate is unique due to the presence of the bulky pivaloyl group, which imparts steric hindrance and influences its reactivity. Compared to phenyl isothiocyanate, this compound is less aromatic and more sterically hindered, affecting its reaction rates and product selectivity. Methyl and ethyl isothiocyanates are smaller and less sterically hindered, making them more reactive but less selective in forming specific products.

生物活性

Pivaloyl isothiocyanate (PITC) is a compound belonging to the isothiocyanate family, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Primary Mechanisms:

- Induction of Apoptosis: PITC promotes programmed cell death in various cancer cell lines through mitochondrial pathways and p53 signaling pathways.

- Cell Cycle Arrest: The compound has been shown to inhibit cell viability and induce cell cycle arrest in cancer cells, particularly in gastric cancer cell lines .

- Enzyme Modulation: PITC interacts with enzymes via its reactive isothiocyanate group, forming covalent bonds with nucleophilic sites on proteins and altering their catalytic functions.

Biochemical Pathways:

- Phase II Enzyme Induction: PITC activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of phase II detoxifying enzymes .

- Inhibition of Cytochrome P450 (CYP) Enzymes: It has been observed to modulate the activity of CYP enzymes, which are crucial for drug metabolism .

Cellular Effects

This compound affects various cellular processes:

- Gene Expression Modulation: By interacting with transcription factors, PITC can alter gene expression profiles related to apoptosis and cell cycle regulation.

- Metabolic Pathway Alteration: The compound inhibits enzymes involved in metabolic pathways, impacting the flux of metabolites within cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of PITC:

- Gastric Cancer Cells: Research demonstrated that PITC inhibited cell viability and induced apoptosis in gastric cancer cell lines by promoting oxidative stress and DNA damage .

- Breast Cancer Models: In vitro studies showed that PITC could synergize with other anticancer agents, enhancing their efficacy against resistant cancer cell lines .

Antimicrobial Properties

PITC exhibits significant antimicrobial activity:

- Bacterial Inhibition: Studies have shown that PITC has effective antibacterial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) varies based on bacterial strains but generally falls within low micromolar ranges .

Case Studies

Case Study 1: Gastric Cancer

In a study involving gastric cancer cells, treatment with PITC resulted in:

- 50% reduction in cell viability after 48 hours.

- Induction of apoptosis confirmed through flow cytometry analysis.

- Activation of reactive oxygen species (ROS) pathways leading to mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial effects of PITC against various pathogens:

- Results:

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2,2-dimethylpropanoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-6(2,3)5(8)7-4-9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZRSVQOVMQGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。